molecular formula C19H16BrNO2S B5125783 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5125783
M. Wt: 402.3 g/mol
InChI Key: RIYHLUZNQAXAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydroquinoline derivative that has been synthesized through various methods, including the Povarov reaction, and has been shown to have promising effects on various biological processes. In

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to work through inhibition of specific enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain receptors involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer properties, and potential effects on neurological disorders. It has also been shown to have antioxidant properties and may have potential as a treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications in various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on these processes.

Future Directions

For research on 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline include further investigation into its mechanism of action, as well as its potential therapeutic applications in various biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential as a treatment for oxidative stress-related diseases.

Synthesis Methods

1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be synthesized through the Povarov reaction, which involves the reaction of an aryl aldehyde, an amine, and an alkene in the presence of an acid catalyst. This method has been shown to be effective in producing high yields of the compound.

Scientific Research Applications

1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various biological processes. It has been shown to have anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been studied for its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2S/c20-17-11-12-19(16-9-3-2-8-15(16)17)24(22,23)21-13-5-7-14-6-1-4-10-18(14)21/h1-4,6,8-12H,5,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYHLUZNQAXAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline

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